Elevated Lipophilicity (XLogP3 = 3.9) Versus Des-Chloro Analog Enhances Predicted Membrane Permeability
The target compound exhibits a computed XLogP3 of 3.9, which is approximately 0.5–0.7 log units higher than the des-chloro analog 3-phenyl-2-oxo-2H-chromen-7-yl acetate (XLogP3 ≈ 3.2–3.4, estimated based on fragment contribution). This difference is driven by the 4-chlorophenyl substituent and translates to a predicted 3- to 5-fold increase in octanol/water partition coefficient, correlating with improved passive membrane diffusion under Lipinski-like guidelines [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | 3-Phenyl-2-oxo-2H-chromen-7-yl acetate (CAS 6296-55-5): XLogP3 ≈ 3.3 (estimated from structural analogs) |
| Quantified Difference | Δ XLogP3 ≈ +0.6 (≈ 4× increase in P) |
| Conditions | Computed by PubChem XLogP3 algorithm (version 2025.09.15) |
Why This Matters
Higher lipophilicity improves cell permeability in cellular assays, making the chlorinated analog preferable for intracellular target engagement studies where passive diffusion is rate-limiting.
- [1] PubChem. XLogP3 = 3.9 for CID 1383010 (3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate). https://pubchem.ncbi.nlm.nih.gov/compound/1383010 (accessed 2026-05-05). View Source
